Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate
Overview
Description
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a chemical compound with the molecular formula C7H11N3O3 . It has a molecular weight of 185.18 . The compound is also known by its IUPAC name, ethyl (2E)-3-[(E)-(aminocarbonyl)diazenyl]-2-butenoate .
Molecular Structure Analysis
The InChI code for ethyl 3-[(carbamoylimino)amino]but-2-enoate is 1S/C7H11N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h4H,3H2,1-2H3,(H2,8,12)/b5-4+,10-9+ . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
Ethyl 3-[(carbamoylimino)amino]but-2-enoate is a powder . The storage temperature and other physical and chemical properties were not specified in the web search results.Scientific Research Applications
Non-Covalent Interactions in Crystal Packing : Ethyl 3-[(carbamoylimino)amino]but-2-enoate has been studied for its role in non-covalent interactions within crystal structures. For example, it was found to utilize nonhydrogen bonding interactions of N⋯π and O⋯π types in its crystal packing (Zhang, Wu, & Zhang, 2011).
Chemical Reactions and Synthesis : This compound has been used as a Michael acceptor in reactions with α-azido ketones, leading to the formation of various adducts, demonstrating its utility in synthetic organic chemistry (Juhász-Tóth, Favi, Attanasi, Bényei, & Patonay, 2014).
Applications in Inhibiting Tyrosinase Activity : Derivatives of ethyl 3-[(carbamoylimino)amino]but-2-enoate have been synthesized and tested against tyrosinase activity, revealing potential applications in inhibiting this enzyme (Chaves, Santos, DE Oliveira, Sant’Anna, Ferreira, Echevarria, & Netto-Ferreira, 2018).
Exploring Hydrogen Bonding and Weak Interactions : Research has been conducted on the nature and strength of intramolecular resonance-assisted hydrogen bonds and non-covalent interactions in compounds related to ethyl 3-[(carbamoylimino)amino]but-2-enoate (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).
Synthesis of Heterocyclic Systems : It has been used in the synthesis of various heterocyclic systems, illustrating its versatility in creating complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Properties
IUPAC Name |
ethyl (Z)-3-(carbamoyldiazenyl)but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h4H,3H2,1-2H3,(H2,8,12)/b5-4-,10-9? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJGHCQIBAZFI-LRGJRNGESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N=NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N=NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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